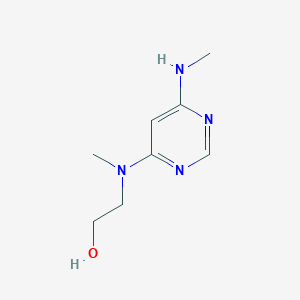![molecular formula C11H17N3 B1369717 1-[(6-Methylpyridin-3-yl)methyl]piperazine CAS No. 1211580-85-6](/img/structure/B1369717.png)
1-[(6-Methylpyridin-3-yl)methyl]piperazine
Overview
Description
“1-[(6-Methylpyridin-3-yl)methyl]piperazine” is an organic compound that consists of a six-membered ring containing two opposing nitrogen atoms . It is used as a solvent for uric acid and as an anthelmintic agent .
Synthesis Analysis
The synthesis of “this compound” utilizes commercially available (S)-propylene oxide as a starting material and organocatalyzed asymmetric Michael addition reaction as a key step . A systematic structure-activity relationship (SAR) study was conducted with a specific focus on balancing pharmacological potency with physicochemical and pharmacokinetic (PK) properties .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula C5H12N2 . It has a molecular weight of 100.1622 . The IUPAC Standard InChI is InChI=1S/C5H12N2/c1-7-4-2-6-3-5-7/h6H,2-5H2,1H3 .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 100.1622 . It is a light yellow to brown powder or crystal .Scientific Research Applications
Synthesis and Pharmacological Evaluation
- A study by Kumar et al. (2017) focused on synthesizing novel derivatives of 1-[(6-Methylpyridin-3-yl)methyl]piperazine. These compounds were evaluated for their antidepressant and antianxiety activities using behavioral tests in mice (Kumar et al., 2017).
Crystal Structure Analysis
- Ullah and Stoeckli-Evans (2021) investigated the crystal structure of a compound related to this compound. This study provided insights into the molecular arrangement and potential applications in material science (Ullah & Stoeckli-Evans, 2021).
Antiproliferative Activities and Molecular Docking
- Research by Parveen et al. (2017) explored the synthesis of compounds related to this compound with applications in cancer treatment. They conducted molecular docking and evaluated their anti-proliferative effects against cancer cell lines (Parveen et al., 2017).
Luminescent Properties and Photo-Induced Electron Transfer
- A study by Gan et al. (2003) synthesized novel piperazine substituted compounds, including variants of this compound, for applications in fluorescence and photoelectron transfer processes (Gan et al., 2003).
Docking Studies for Medicinal Chemistry
- Balaraju et al. (2019) conducted synthesis and docking studies of derivatives of this compound, highlighting their significance in medicinal chemistry (Balaraju et al., 2019).
Diketopiperazine Derivatives and Antiviral Activity
- Wang et al. (2013) isolated diketopiperazine derivatives from marine-derived actinomycete, which have potential antiviral activities. These studies contribute to understanding the biological activities of piperazine derivatives (Wang et al., 2013).
Antibacterial and MurB Inhibitors
- Research by Mekky and Sanad (2020) synthesized novel compounds involving this compound with potent antibacterial efficacies and as inhibitors of the MurB enzyme (Mekky & Sanad, 2020).
Safety and Hazards
properties
IUPAC Name |
1-[(6-methylpyridin-3-yl)methyl]piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3/c1-10-2-3-11(8-13-10)9-14-6-4-12-5-7-14/h2-3,8,12H,4-7,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WARIMOYXTMFETA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)CN2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601251587 | |
| Record name | Piperazine, 1-[(6-methyl-3-pyridinyl)methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601251587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1211580-85-6 | |
| Record name | Piperazine, 1-[(6-methyl-3-pyridinyl)methyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1211580-85-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Piperazine, 1-[(6-methyl-3-pyridinyl)methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601251587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



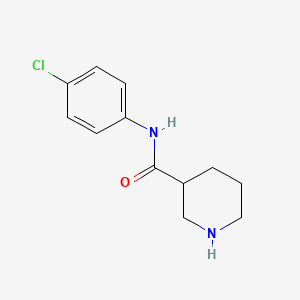
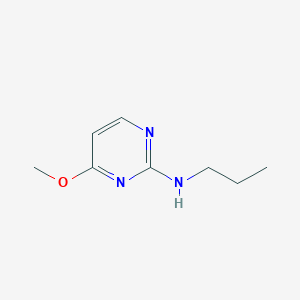
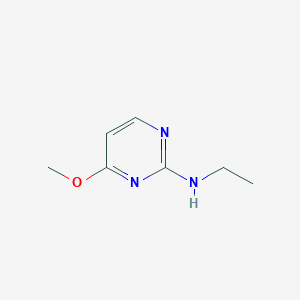
![1-[3,4-Bis(phenylmethoxy)phenyl]-2-ethoxy-2-hydroxyethanone](/img/structure/B1369642.png)
![6-Azaspiro[3.4]octane](/img/structure/B1369644.png)



![6,7-Dibromo-8-nitro-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylic acid](/img/structure/B1369653.png)
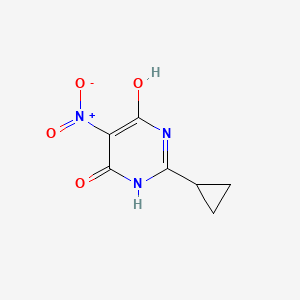
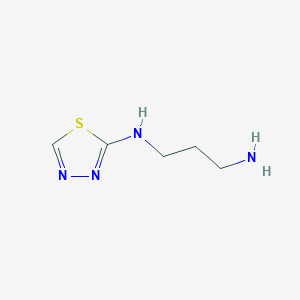
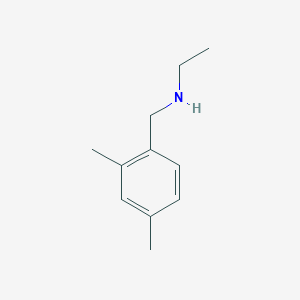
![1-{[(3-Methylcyclobutyl)oxy]methyl}benzene](/img/structure/B1369670.png)
